molecular formula C17H14ClNOS B185420 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide CAS No. 105577-06-8

3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No. B185420
M. Wt: 315.8 g/mol
InChI Key: KLIDVKJFLFQQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Scientific Research Applications

3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been found to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

Mechanism Of Action

The exact mechanism of action of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the antitumor activity of this compound may be due to its ability to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-inflammatory, analgesic, and antitumor properties, 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to reduce oxidative stress and lipid peroxidation in animal models of inflammation. Additionally, it has been found to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide in lab experiments is its broad range of biological activities. This compound can be used to study the mechanisms of inflammation, pain, and cancer, among other things. Additionally, the synthesis of this compound is relatively straightforward, making it readily available for research purposes.
However, there are also some limitations associated with the use of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which could limit its usefulness in certain assays. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the use of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-aminobenzothiophene with ethyl chloroformate to form N-ethyl-2-aminobenzothiophene-2-carboxylate. This intermediate is then reacted with phenyl magnesium bromide to yield N-ethyl-N-phenyl-2-aminobenzothiophene-2-carboxamide. Finally, the chlorination of this compound with thionyl chloride leads to the formation of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide.

properties

CAS RN

105577-06-8

Product Name

3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide

Molecular Formula

C17H14ClNOS

Molecular Weight

315.8 g/mol

IUPAC Name

3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H14ClNOS/c1-2-19(12-8-4-3-5-9-12)17(20)16-15(18)13-10-6-7-11-14(13)21-16/h3-11H,2H2,1H3

InChI Key

KLIDVKJFLFQQPH-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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